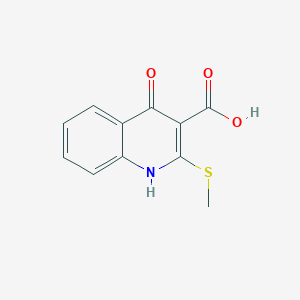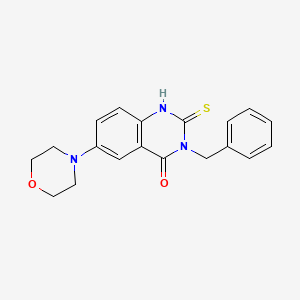![molecular formula C21H24N2O4 B6582917 N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1252902-18-3](/img/structure/B6582917.png)
N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (hereafter referred to as EMCPC) is a synthetic compound that has been studied extensively in recent years for its potential use in a variety of scientific applications. EMCPC is a member of the pyrrolidine family and is composed of an ethoxy group, a methoxy group and a carboxamide group. It has been shown to possess a variety of biochemical and physiological effects and is being investigated for its potential use in a number of areas.
Scientific Research Applications
EMCPC has been investigated for its potential use in a number of scientific research applications. It has been studied for its potential use as an anticancer agent, as an antioxidant, as an antimicrobial agent, and as an anti-inflammatory agent. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, and for its potential use in the treatment of cardiovascular diseases.
Mechanism of Action
The exact mechanism of action of EMCPC is still being investigated. However, it is believed that EMCPC exerts its effects by binding to and inhibiting the action of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, EMCPC has been shown to inhibit the activity of certain proteins, such as phospholipase A2 (PLA2).
Biochemical and Physiological Effects
EMCPC has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess both antioxidant and anti-inflammatory properties. In addition, it has been shown to inhibit the activity of certain enzymes and proteins, such as COX-2 and PLA2. It has also been shown to possess anti-cancer and anti-microbial properties.
Advantages and Limitations for Lab Experiments
EMCPC has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the lab. In addition, it is relatively stable and does not degrade easily. However, one limitation is that it can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for the use of EMCPC in scientific research. One potential direction is the development of new therapeutic agents based on EMCPC. Another potential direction is the development of new drugs or treatments for neurological disorders, such as Alzheimer's disease. In addition, EMCPC could be investigated for its potential use in the treatment of cardiovascular diseases. Finally, further research could be conducted to determine the exact mechanism of action of EMCPC and to explore its potential therapeutic applications.
Synthesis Methods
EMCPC can be synthesized through a number of methods, including the reaction of 3-ethoxyphenylmethanol with 4-methoxyphenyl isocyanate in the presence of a base. This method of synthesis is relatively simple and produces a high yield of EMCPC. Other methods of synthesis include the reaction of 3-ethoxyphenylmethanol and 4-methoxyphenyl isocyanate with a base in the presence of a catalyst, or the reaction of 4-methoxyphenyl isocyanate with 3-ethoxyphenylmethanol in the presence of a base.
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-19-6-4-5-15(11-19)13-22-21(25)16-12-20(24)23(14-16)17-7-9-18(26-2)10-8-17/h4-11,16H,3,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSIFDKTOJLRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-benzyl-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,9-trien-7-one](/img/structure/B6582838.png)
![5-[(4-ethylphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6582844.png)
![5-[(4-propoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0?,?]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B6582852.png)

![N-{3-[5-(4-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6582862.png)

![2-{4-[4-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B6582878.png)
![4-fluoro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B6582885.png)
![methyl 2-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate](/img/structure/B6582891.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate](/img/structure/B6582910.png)
![N-butyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582924.png)
![N-(4-ethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582931.png)
![ethyl 4-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6582938.png)
![N-(2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6582949.png)